molecular formula C40H32N10O6 B108707 Nitro blue diformazan CAS No. 16325-01-2

Nitro blue diformazan

Cat. No. B108707
CAS RN: 16325-01-2
M. Wt: 748.7 g/mol
InChI Key: NHKRPSVRVUKAJC-SAORWRKWSA-N
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Description

Nitro Blue Diformazan (NBD) is a chemical compound with the empirical formula C40H32N10O6 . It is also known as 1,1′-(3,3′-Dimethoxy-4,4′-biphenylylene)bis[5-(p-nitrophenyl)-3-phenyl-formazan] and Diformazan of nitro blue tetrazolium . NBD is used in research, particularly in the field of cell biology, where it serves as a dye to measure the viability of cells .


Synthesis Analysis

The synthesis of Nitro Blue Diformazan involves the reduction of Nitro Blue Tetrazolium (NBT). This reduction process can be facilitated by superoxide anion or any enzyme capable of effecting NBT reduction using NADH or NADPH as an electron donor . It has been suggested that the catalytic activity of Nitric Oxide Synthase (NOS) promotes NADPH-dependent reduction of NBT to Diformazan .


Molecular Structure Analysis

The molecular structure of Nitro Blue Diformazan is complex, with a total of 93 bonds, including 61 non-H bonds, 44 multiple bonds, 15 rotatable bonds, 8 double bonds, 36 aromatic bonds, 6 six-membered rings, 2 N azo-derivatives, 2 nitro groups (aromatic), and 2 ethers .


Chemical Reactions Analysis

The primary chemical reaction involving Nitro Blue Diformazan is its formation from the reduction of Nitro Blue Tetrazolium. This reduction can be facilitated by superoxide anion or any enzyme capable of effecting NBT reduction using NADH or NADPH as an electron donor . The product of this reaction is an insoluble blue-black compound known as formazan .


Physical And Chemical Properties Analysis

Nitro Blue Diformazan is a red compound . Its molecular formula is C40H32N10O6, and its molecular weight is approximately 748.7 g/mol.

Scientific Research Applications

Quantitative Measurement of Superoxide Anion Radical

Nitro Blue Tetrazolium (NBT) is employed for the determination of superoxide anion radical (O2−) and superoxide dismutase activity in various biological processes. The reduction of NBT to monoformazan (MF) and diformazan (DF) products allows the quantification of these species, offering a method to measure superoxide anion radical concentration and screen for antioxidant efficacy (Liu et al., 2009).

Radiation Dosimetry

Nitro blue tetrazolium (NBT) gel dosimeters exhibit a color change from faint yellow to violet at low absorbed doses (10–1000 Gy), due to the reduction of NBT to colored formazan and then to diformazan species. This property makes NBT gels suitable for applications like food irradiation and insect population control (Abdel-Fattah et al., 2017).

Histochemical Applications

The reduction of Nitro Blue Tetrazolium (NBT) through a red intermediate substance to stable blue diformazan has been noted, offering quantitative potential in histochemistry. The yields of diformazan from Nitro-BT after chemical and enzymatic reduction provide insights into the strength of reducing conditions (Eadie et al., 2004).

Visualization of Color Receptor Identities

Exposing goldfish retinas to spectral lights and incubating with nitroblue tetrazolium chloride reveals diformazan deposits. These deposits indicate the segregation of morphologically distinct cone types into three color classes, demonstrating an application in visualizing color receptor identities (Marc & Sperling, 2003).

Enzymatic Detection in Tissues

Nitroblue tetrazolium (NBT) has been used as a color reagent to localize antibody-bound alkaline phosphatase in frozen tissue sections, yielding a stable black diformazan reaction product. This method contrasts well with nuclear counterstains and stands out in black and white photographs, making it suitable for immunohistochemical techniques (Doria et al., 2004).

Safety And Hazards

Nitro Blue Diformazan can cause eye and skin irritation. It is harmful if swallowed, inhaled, or absorbed through the skin . It may cause respiratory irritation and potential damage to organs, specifically the eyes and the central nervous system . Therefore, it is recommended to use proper personal protective equipment, including eye protection, face protection, and protective gloves when handling this compound .

Future Directions

Recent research has focused on developing more efficient methods for detecting and quantifying intracellular ROS in oocytes, cumulus cells, and embryos using Nitro Blue Diformazan . This suggests that Nitro Blue Diformazan will continue to be a valuable tool in cell biology and medical research, particularly in the study of oxidative stress and its role in various diseases.

properties

IUPAC Name

N-[2-methoxy-4-[3-methoxy-4-[[(E)-N-(4-nitroanilino)-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]imino-N'-(4-nitroanilino)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H32N10O6/c1-55-37-25-29(13-23-35(37)43-47-39(27-9-5-3-6-10-27)45-41-31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)44-48-40(28-11-7-4-8-12-28)46-42-32-17-21-34(22-18-32)50(53)54/h3-26,41-42H,1-2H3/b45-39+,46-40+,47-43?,48-44?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKRPSVRVUKAJC-SAORWRKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)OC)N=NC(=NNC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=N/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=CC=C4)OC)N=N/C(=N/NC5=CC=C(C=C5)[N+](=O)[O-])/C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitro blue diformazan

CAS RN

16325-01-2
Record name Nitroblue formazan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016325012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (NE,E)-N-({3,3'-dimethoxy-4'-[(E)-{[(1E)-[2-(4-nitrophenyl)hydrazin-1-ylidene](phenyl)methyl]imino}amino]-[1,1'-biphenyl]-4-yl}imino)-N'-[(4-nitrophenyl)amino]benzenecarboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
FP Altmann - Histochemie, 1969 - Springer
… 749 g nitro-blue diformazan (1 mole), each contains 1 mole hydrogen. It follows that 1 ~g neotetrazolium diformazan contains 1/599 moles hydrogen, and that 1 ~g nitro-blue diformazan …
Number of citations: 42 link.springer.com
BHJ Bielski, GG Shiue, S Bajuk - The Journal of Physical …, 1980 - ACS Publications
… Nitro blue diformazan (grade III) and nitro blue diformazan (grade I), both Sigma products, were used without further purification. Apparatus andTechniques. Pulse-radiolysis experi…
Number of citations: 489 pubs.acs.org
VA DeBari, JF Coste, MA Needle - Histochemistry, 1975 - Springer
… The IR spectra of nitro-blue tetrazolium (NBT) ~nd its derivative, nitro-blue diformazan (NBF), are described and examined and these spectra are compared with those of the intracellular …
Number of citations: 4 link.springer.com
S Numazawa, MA Shinoki, H Ito… - Journal of cellular …, 1994 - Wiley Online Library
… The degree of the induction of nitro blue diformazan positive cells by the bufadienolides correlated well with their inhibitory activities against Na+,K'-ATPase prepared from K562 cells in …
Number of citations: 76 onlinelibrary.wiley.com
G Phillipou, CJ Seaborn, PJ Phillips - Clinical chemistry, 1988 - academic.oup.com
The difference in spectral characteristics between 1-deoxy-1-morpholinofructose (DMF) and protein/plasma samples in the fructosamine reaction has been related to the solubility of the …
Number of citations: 36 academic.oup.com
KH Chae, HS Ham - Bulletin of the Korean Chemical Society, 1986 - koreascience.kr
… The formation of nitro blue diformazan sensitiz ed by harmalol was not quenched by DABCO… The formation of nitro blue diformazan sen sitized by /3-carboline derivatives in N2 was not …
Number of citations: 41 koreascience.kr
M Korycka-Dahl, T Richardson - Journal of Dairy Science, 1978 - Elsevier
… , Tucson, AZ; L-methionine derivatives, L-amino acids, flavin monomucleotide (FMN), flavin adenine dinucleotide (FAD), nitro blue tetrazolium chloride (NBT), nitro blue diformazan (…
Number of citations: 366 www.sciencedirect.com
AB Leuchtmann, SM Mueller, D Aguayo, JA Petersen… - Scientific reports, 2020 - nature.com
… , which in turn are used to reduce nitro blue tetrazolium to nitro blue diformazan. Nitro blue diformazan is insoluble in aqueous solutions and precipitates to purple aggregates at the …
Number of citations: 17 www.nature.com
A Ataie, M Sabetkasaei, A Haghparast… - Journal of medicinal …, 2010 - liebertpub.com
… The absorbance was measured at 560 nm on a spectrophotometer and converted to μmol of diformazan using a standard curve generated from nitro blue diformazan. The results are …
Number of citations: 86 www.liebertpub.com
JE Penny, JR Kukums, MJ Eadie, JH Tyrer - Journal of the neurological …, 1975 - Elsevier
… sorbance measured at a wave length of 605 nm (the absorption maximum of nitroblue diformazan). The absorbance measurements were made through areas of cytoplasm next to the …
Number of citations: 5 www.sciencedirect.com

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